2,2',5,5'-Tetrachlorobenzidine

Übersicht

Beschreibung

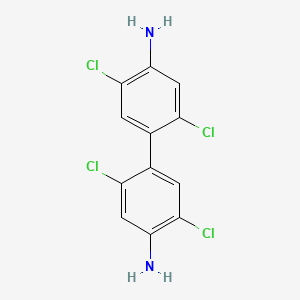

2,2’,5,5’-Tetrachlorobenzidine is a chemical compound with the molecular formula C12H8Cl4N2. It is a derivative of benzidine, characterized by the presence of four chlorine atoms at the 2, 2’, 5, and 5’ positions on the benzidine structure. This compound has been produced commercially since at least 1965 and is primarily used as an intermediate in the manufacture of organic pigments .

Vorbereitungsmethoden

2,2’,5,5’-Tetrachlorobenzidine is synthesized through the reduction of 2,5-dichloronitrobenzene using zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using either sulfuric acid or hydrochloric acid. The dihydrochloride form of the compound melts at 230°C . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and consistency for commercial use.

Analyse Chemischer Reaktionen

2,2’,5,5’-Tetrachlorobenzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The reduction of 2,5-dichloronitrobenzene to 2,2’,5,5’-Tetrachlorobenzidine itself is a key reaction.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include zinc dust, sodium hydroxide, sulfuric acid, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Dye Manufacturing

The primary application of 2,2',5,5'-Tetrachlorobenzidine is as an intermediate in the production of organic pigments, especially yellow pigments used in dyes and coatings. Its unique chemical structure allows it to impart specific color properties to dyes used in textiles and plastics.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical analyses. It has been utilized in studies assessing its interactions with biomolecules and its potential mutagenic properties . The compound's ability to form complexes with different biological molecules has been explored for its implications in toxicity assessments.

Research indicates that this compound exhibits biological activity that raises concerns regarding its toxicity. It has been classified as a potential carcinogen by the International Agency for Research on Cancer (IARC) based on animal studies and mutagenicity tests . The compound has shown mutagenic effects in assays involving Salmonella typhimurium, indicating its potential to induce genetic mutations.

Data Tables

The following table summarizes key features and applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Dye Manufacturing | Used as an intermediate for yellow pigments in dyes and coatings | Significant contribution to color properties |

| Analytical Chemistry | Reagent for chemical analyses; interaction studies with biomolecules | Potential mutagenicity and toxicity assessed |

| Environmental Studies | Research into degradation processes and environmental impact | Investigated advanced oxidation processes for treatment |

Case Study 1: Carcinogenicity Assessment

A study conducted by the IARC evaluated the carcinogenic potential of this compound. The findings indicated that exposure to this compound could lead to increased cancer risk due to its mutagenic properties. This assessment highlighted the need for stringent regulations regarding its use in industrial applications .

Case Study 2: Environmental Impact Studies

Research focusing on the environmental impact of this compound has examined its persistence in wastewater treatment systems. Advanced oxidation processes have been proposed as effective methods for reducing its concentration in industrial effluents. These studies emphasize the importance of managing chemical pollutants to protect environmental health .

Wirkmechanismus

The mechanism of action of 2,2’,5,5’-Tetrachlorobenzidine involves its interaction with biological molecules. It has been shown to be mutagenic to Salmonella typhimurium with metabolic activation, indicating its potential to cause genetic mutations . The specific molecular targets and pathways involved in its mutagenic effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2,2’,5,5’-Tetrachlorobenzidine can be compared with other similar compounds, such as:

3,3’,6,6’-Tetrachlorobenzidine: Another chlorinated derivative of benzidine with similar properties.

2,2’,5,5’-Tetrachloro-4,4’-diaminodiphenyl: A compound with a similar structure and chemical properties

The uniqueness of 2,2’,5,5’-Tetrachlorobenzidine lies in its specific substitution pattern and its applications in the synthesis of organic pigments and its mutagenic properties.

Biologische Aktivität

2,2',5,5'-Tetrachlorobenzidine (TCB) is an organic compound with the molecular formula C₁₂H₈Cl₄N₂. It is characterized by a biphenyl structure with four chlorine atoms substituted at the 2, 2', 5, and 5' positions. This compound is primarily known for its applications in dye production and as a reagent in various chemical analyses. However, its biological activity raises significant concerns regarding its potential toxicity and environmental impact.

- Molecular Structure : TCB features a biphenyl core with four chlorine atoms, which influences its chemical reactivity and biological interactions.

- Synthesis : The synthesis typically involves chlorination of benzidine derivatives, resulting in a compound that exhibits unique biological properties due to its halogenated structure.

Biological Activity and Toxicity

Research indicates that TCB exhibits notable biological activity that may pose risks to human health. Key findings include:

- Genotoxicity : TCB has been shown to induce DNA damage in various cell lines. For instance, studies using TK6 cells demonstrated that exposure to TCB resulted in marked increases in phosphorylated histone H3 (p-H3) positive events, indicating mitotic activity and potential polyploidization .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies TCB as possibly carcinogenic to humans based on evidence of genotoxicity and tumor formation in animal studies . The Ames test results indicate that TCB is mutagenic in the presence of metabolic activation (+S9), suggesting its potential to cause mutations that could lead to cancer .

- Endocrine Disruption : TCB has been implicated in endocrine disruption, which may affect hormonal balance and reproductive health. Its structural properties allow it to interact with hormone receptors, leading to adverse biological effects.

Case Studies

Several case studies have highlighted the biological effects of TCB:

- Ames Test Results :

- In Vitro Studies :

-

Environmental Impact Studies :

- Research has indicated that TCB can persist in the environment and bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects and potential entry into the food chain.

Summary of Biological Effects

The following table summarizes key biological effects associated with this compound:

Eigenschaften

IUPAC Name |

4-(4-amino-2,5-dichlorophenyl)-2,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOXUHMFQZEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)C2=CC(=C(C=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021314 | |

| Record name | 2,2',5,5'-Tetrachlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-02-5 | |

| Record name | 2,2′,5,5′-Tetrachlorobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,5'-Tetrachlorobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',5,5'-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',5,5'-Tetrachlorobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',5,5'-TETRACHLOROBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICS5PD3141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,2',5,5'-Tetrachlorobenzidine in research?

A1: While this compound itself doesn't have direct applications, it serves as a crucial precursor in synthesizing various compounds. For example, it's used in preparing tritium-labeled 4,4′-bis(methylsulphonyl)-2,2′,5,5′-tetrachlorobiphenyl, a compound used in biological studies [].

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes with molecules lying on a twofold axis, with the C-C bond linking the benzene rings at the center. The asymmetric unit comprises half a molecule. Intermolecular interactions, including N—H⋯N, N—H⋯Cl, C—H⋯Cl, and Cl⋯Cl [3.4503 (3) Å], contribute to the crystal packing [].

Q3: What are the challenges associated with industrial wastewater containing this compound?

A3: Industrial wastewater generated during the manufacturing of this compound poses a significant environmental concern due to the compound's refractory nature. Traditional treatment methods often struggle to effectively remove it. []

Q4: Are there any effective methods for treating industrial wastewater contaminated with this compound?

A4: Research has shown promising results in treating this compound-laden industrial wastewater using advanced oxidation processes. One study demonstrated a combined approach of micro-electrochemical oxidation and air oxidation, achieving a 97.8% reduction in Chemical Oxygen Demand (COD) and 90% color removal []. Further research explored a similar approach, combining micro-electrochemical oxidation with air-stripping for removing organic pollutants from this type of industrial wastewater [].

Q5: What is known about the degradation kinetics of this compound in wastewater treatment?

A5: Studies using combined micro-electrochemical oxidation and air oxidation for treating this compound wastewater observed a pseudo-first-order kinetic for COD depletion within the initial 24 hours of the air oxidation phase. Interestingly, the degradation shifted to a zero-order kinetic in the final stage, suggesting a complex degradation mechanism [].

Q6: Are there any alternative materials being explored that involve this compound?

A6: Researchers are exploring the use of this compound in creating magnetic covalent organic frameworks (COFs). These COFs show promise in selectively enriching polychlorinated naphthalenes from fine particulate matter, demonstrating the potential of this compound as a building block for advanced materials [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.